molecular formula C25H26N4O5S B3926652 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide

Cat. No. B3926652
M. Wt: 494.6 g/mol
InChI Key: VVAKMLDINXSUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide, also known as BPIPES, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIPES is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide is believed to exert its effects through the formation of a covalent bond with the target enzyme. This covalent bond can lead to the inhibition of the enzyme's activity, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes, the detection of zinc ions, and the modulation of cellular signaling pathways. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide in scientific research is its ability to selectively target specific enzymes and cellular processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide. One potential area of interest is the development of novel this compound derivatives with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound in combination with other compounds may lead to the development of new therapeutic approaches for a range of diseases.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been used as a tool for studying the mechanism of action of certain enzymes, such as carbonic anhydrases and beta-lactamases. Additionally, this compound has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c30-25(27-17-15-26(16-18-27)19-21-9-3-1-4-10-21)20-28(22-11-5-2-6-12-22)35(33,34)24-14-8-7-13-23(24)29(31)32/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKMLDINXSUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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